Methylglyoxal 2,4-dinitrophenylosazone
Description
Structure
3D Structure
Properties
CAS No. |
1107-69-3 |
|---|---|
Molecular Formula |
C15H12N8O8 |
Molecular Weight |
432.30 g/mol |
IUPAC Name |
N-[(E)-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]propylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C15H12N8O8/c1-9(17-19-13-5-3-11(21(26)27)7-15(13)23(30)31)8-16-18-12-4-2-10(20(24)25)6-14(12)22(28)29/h2-8,18-19H,1H3/b16-8+,17-9+ |
InChI Key |
MYLXEBSTNQBXAJ-GONBZBRSSA-N |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Synthesis and Reaction Mechanisms of Methylglyoxal 2,4 Dinitrophenylosazone
Fundamental Principles of Osazone Formation
The synthesis of Methylglyoxal (B44143) 2,4-dinitrophenylosazone is a classic example of an osazone formation reaction, which is a type of condensation reaction. libretexts.org The fundamental mechanism involves a nucleophilic addition-elimination process between the carbonyl groups of methylglyoxal and the nucleophilic nitrogen of 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH). libretexts.orgchemguide.co.uk
The reaction is typically initiated by the protonation of one of the carbonyl oxygens of methylglyoxal in an acidic medium, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the lone pair of electrons on the terminal nitrogen of 2,4-DNPH attacks the activated carbonyl carbon. This is the addition phase of the reaction. chemguide.co.uk
Reaction Kinetics and Thermodynamics of Methylglyoxal Derivatization
pH Dependence of Derivatization Efficiency
The pH of the reaction medium is a critical parameter influencing the rate of derivatization. The reaction is acid-catalyzed, as the protonation of the carbonyl group of methylglyoxal is a key initial step. chemguide.co.uk Research on the derivatization of similar carbonyl compounds has shown that an acidic environment is essential for efficient hydrazone formation. For instance, studies on the analysis of aldehydes and ketones using 2,4-DNPH have demonstrated that a pH of 3 is optimal for the derivatization process. This acidic condition ensures a sufficient concentration of the protonated carbonyl species, which is more susceptible to nucleophilic attack by the 2,4-dinitrophenylhydrazine.
Influence of Solvent Systems and Reagent Concentration
The choice of solvent and the concentration of the 2,4-dinitrophenylhydrazine reagent significantly impact the reaction equilibrium and, consequently, the yield of the osazone.
Solvent Systems: The solubility of both methylglyoxal and 2,4-dinitrophenylhydrazine is a key consideration. A mixture of an organic solvent and an aqueous acidic solution is often employed to ensure that both reactants are in the same phase, facilitating their interaction. Common solvent systems include methanol (B129727) mixed with sulfuric acid (often referred to as Brady's reagent) and acetonitrile-water mixtures. libretexts.orgchemguide.co.uk For the extraction and derivatization of carbonyl compounds, including methylglyoxal, an extraction solution composed of 60% acetonitrile (B52724) and 40% water at a pH of 3 has been found to be highly efficient.
Reagent Concentration: The concentration of 2,4-dinitrophenylhydrazine plays a crucial role in driving the reaction towards the formation of the osazone. According to Le Chatelier's principle, a higher concentration of the derivatizing agent will shift the equilibrium towards the product side. In quantitative analysis applications, a saturated solution of 2,4-DNPH is often used to ensure the complete conversion of methylglyoxal to its osazone derivative. For instance, a concentration of 3 x 10-2 M 2,4-DNPH has been reported as optimal in certain analytical methods.
Optimization of Reaction Conditions for Quantitative Derivatization
For the quantitative determination of methylglyoxal, it is imperative to optimize the reaction conditions to ensure a complete and reproducible derivatization. This involves a careful balance of pH, solvent composition, reagent concentration, reaction time, and temperature.
The reaction kinetics for the formation of hydrazones from ketones are generally slower than those from aldehydes. Given that methylglyoxal possesses both an aldehyde and a ketone functional group, sufficient reaction time is necessary to ensure the derivatization of both carbonyls. Studies have indicated that the reaction may require over an hour to reach completion.
The following table summarizes the optimized conditions for the derivatization of methylglyoxal with 2,4-DNPH for analytical purposes, based on findings from various studies on carbonyl compound analysis.
| Parameter | Optimal Condition/Range | Rationale |
|---|---|---|
| pH | ~3 | Acid catalysis is required to activate the carbonyl group for nucleophilic attack. |
| Solvent System | Acetonitrile/Water (e.g., 60:40 v/v) | Ensures solubility of both polar and non-polar reactants and facilitates the reaction. |
| 2,4-DNPH Concentration | Saturated solution (e.g., ~1.6 g/L or 3 x 10-2 M) | Drives the reaction equilibrium towards complete formation of the osazone. |
| Reaction Time | > 1 hour | Allows for the complete derivatization of both the aldehyde and the slower-reacting ketone group. |
| Temperature | Room Temperature to slightly elevated | Balances reaction rate with potential for side reactions or degradation at higher temperatures. |
By-product Formation and Purity Considerations in Synthesis
In the synthesis of Methylglyoxal 2,4-dinitrophenylosazone, the formation of by-products can occur, necessitating careful control of reaction conditions and subsequent purification steps to ensure the purity of the final product.
One potential by-product is the monohydrazone, which forms if the reaction does not proceed to completion at both carbonyl sites. This is more likely to occur if the reaction time is insufficient or if there is a stoichiometric deficiency of the 2,4-dinitrophenylhydrazine reagent.
Furthermore, side reactions involving the 2,4-dinitrophenylhydrazine reagent itself or impurities within the starting materials can lead to the formation of other colored compounds. The acidic conditions, while necessary for the primary reaction, can also promote other acid-catalyzed side reactions.
Purity Considerations: To obtain a pure sample of this compound, purification is essential. A common and effective method for purifying the crude product is recrystallization. Acetonitrile is often used as a solvent for the recrystallization of dinitrophenylhydrazones due to the good solubility of the osazone at elevated temperatures and its lower solubility at cooler temperatures, which facilitates the formation of pure crystals upon cooling.
The purity of the synthesized this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, as it can separate the desired osazone from any unreacted starting materials, monohydrazone intermediates, and other by-products. The purity is typically determined by comparing the peak area of the main product to the total area of all peaks in the chromatogram.
Advanced Analytical Methodologies Utilizing Methylglyoxal 2,4 Dinitrophenylosazone
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the analysis of methylglyoxal (B44143) 2,4-dinitrophenylosazone, providing the necessary separation from other carbonyl-DNPH derivatives and complex sample components. High-performance liquid chromatography (HPLC) is the most widely employed technique, though other chromatographic methods have also been explored.
HPLC coupled with ultraviolet (UV) detection is a robust and widely accessible method for the determination of methylglyoxal 2,4-dinitrophenylosazone. copernicus.org The dinitrophenylhydrazone moiety imparts a strong chromophore to the derivative, allowing for sensitive detection in the UV-visible range.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant mode of separation for dinitrophenylhydrazone derivatives. thermofisher.com The development of a reliable RP-HPLC method requires careful optimization of chromatographic conditions to achieve adequate separation and quantification. Method validation is crucial to ensure the reliability of the analytical data and is performed according to guidelines such as those from the International Conference on Harmonisation (ICH). researchgate.netlongdom.orgnih.govjaper.in
Key validation parameters for an RP-HPLC method for this compound include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as other carbonyl-DNPH derivatives or matrix components.
Linearity: The establishment of a linear relationship between the concentration of the analyte and the detector response over a defined range. nih.gov
Accuracy: The closeness of the measured value to the true value, often determined by recovery studies in spiked samples. nih.gov
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
The following interactive table summarizes typical validation parameters for an RP-HPLC-UV method for the quantification of dinitrophenylhydrazone derivatives, representative of what would be expected for this compound.
| Parameter | Typical Acceptance Criteria | Example Finding |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
| Precision (RSD) | ≤ 2% | 1.2% |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |
In complex samples containing multiple carbonyl compounds, isocratic elution may not provide sufficient resolution to separate all the corresponding DNPH derivatives. In such cases, gradient elution is employed, where the mobile phase composition is changed over time to enhance separation. nih.gov A typical gradient involves increasing the proportion of the organic solvent (e.g., acetonitrile) in the aqueous mobile phase. thermofisher.comhplc.eu This allows for the elution of a wide range of dinitrophenylhydrazones with varying polarities within a reasonable analysis time.
The choice of stationary phase, or column chemistry, is critical for achieving the desired separation. C18 (octadecylsilane) columns are the most commonly used for the analysis of dinitrophenylhydrazone derivatives due to their hydrophobic nature, which provides good retention and separation of these relatively nonpolar compounds. hplc.eusigmaaldrich.com The use of modern columns with smaller particle sizes (e.g., sub-2 µm or core-shell particles) can lead to improved resolution and faster analysis times. hplc.eu
An example of a gradient elution program for the separation of carbonyl-DNPH derivatives is presented in the interactive table below.
| Time (minutes) | % Acetonitrile (B52724) | % Water |
|---|---|---|
| 0.0 | 45 | 55 |
| 7.5 | 58 | 42 |
| 9.0 | 80 | 20 |
| 12.0 | 80 | 20 |
The selection of an appropriate detection wavelength is crucial for achieving high sensitivity in HPLC-UV analysis. Dinitrophenylhydrazone derivatives of carbonyl compounds typically exhibit a strong absorbance in the range of 350-380 nm. mdpi.com The optimal wavelength corresponds to the absorption maximum (λmax) of the this compound. For many dinitrophenylhydrazones, a wavelength of 360 nm is commonly used and provides good sensitivity. thermofisher.comhplc.eu It is important to experimentally determine the λmax for the specific osazone derivative in the mobile phase used for the analysis to ensure optimal performance of the method.
While GC and GC-MS are powerful techniques for the analysis of volatile and thermally stable compounds, their application to the direct analysis of this compound is limited. The osazone derivative has a relatively high molecular weight and low volatility, making it unsuitable for direct GC analysis without thermal decomposition.
For GC-MS analysis of methylglyoxal, alternative derivatization reagents that produce more volatile and thermally stable products are typically employed. copernicus.orgmdpi.com These include reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms oxime derivatives that are amenable to GC analysis. copernicus.orgnih.gov Therefore, while GC-MS is a valuable tool for methylglyoxal quantification, it is generally not used for the analysis of its 2,4-dinitrophenylosazone derivative.
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have emerged as highly sensitive and selective techniques for the analysis of this compound. researchgate.net LC-MS combines the separation power of HPLC with the mass-resolving capabilities of a mass spectrometer, providing a high degree of certainty in compound identification and quantification, even in complex matrices.
Electrospray ionization (ESI) is a commonly used ionization technique for the analysis of dinitrophenylhydrazone derivatives. researchgate.netuci.edu It is a soft ionization method that typically produces protonated molecules [M+H]+ in the positive ion mode or deprotonated molecules [M-H]- in the negative ion mode. For methylglyoxal bis(2,4-dinitrophenylhydrazone), which has a molecular weight of 432.3 g/mol , the protonated molecule would be observed at an m/z of 433.3 in the positive ion mode. researchgate.netnist.gov
Tandem mass spectrometry (MS/MS) further enhances selectivity by isolating the parent ion of interest and subjecting it to collision-induced dissociation to produce characteristic fragment ions. researchgate.net By monitoring specific parent-to-fragment ion transitions, a technique known as multiple reaction monitoring (MRM), it is possible to achieve very low detection limits and minimize interferences from the sample matrix. researchgate.net For example, a common fragmentation pathway for methylglyoxal bis(2,4-dinitrophenylhydrazone) in positive ESI mode involves the transition from m/z 433 to m/z 250. researchgate.net
The following interactive table summarizes the key parameters for an LC-MS/MS method for the analysis of this compound.
| Parameter | Typical Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Parent Ion (m/z) | 433.3 |
| Fragment Ion (m/z) | 250.0 |
| Collision Energy | Optimized for maximum fragment ion intensity |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Electrospray Ionization (ESI-MS) Applications for Derivatized Methylglyoxal
Electrospray ionization-mass spectrometry (ESI-MS) is a powerful technique for the analysis of derivatized methylglyoxal. The derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) significantly enhances the ionization efficiency of the otherwise volatile and less responsive methylglyoxal molecule. While ESI can be operated in both positive and negative ion modes, the analysis of dinitrophenylhydrazone derivatives, including this compound, often demonstrates superior sensitivity in the negative ion mode. nih.govlongdom.org
The presence of the two electron-withdrawing dinitrophenyl groups on the osazone derivative makes it particularly amenable to forming stable negative ions. In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is commonly observed as the base peak. longdom.org This high selectivity and sensitivity make LC-ESI-MS a preferred method for the trace analysis of methylglyoxal in complex matrices.
However, it is noteworthy that some studies opt for alternative derivatizing agents when positive-ion mode detection is desired, as the response of DNPH derivatives in this mode can be less robust compared to other reagents. nih.gov The choice of ionization mode is therefore a critical parameter in method development for the analysis of this compound.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Enhanced Selectivity
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information for the analysis of this compound. By selecting the precursor ion, typically the [M-H]⁻ ion in negative ion mode, and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound and enabling its quantification with high selectivity, even in the presence of co-eluting interferences.
The fragmentation of dinitrophenylhydrazone derivatives is influenced by the structure of the original carbonyl compound. For this compound, with a molecular weight of 432.3 g/mol , the fragmentation pattern would involve characteristic losses of nitro groups (NO₂) and other neutral fragments from the precursor ion. The study of these fragmentation pathways is crucial for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods in quantitative studies.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |
|---|---|---|---|
| 431 [M-H]⁻ | 385 | NO₂ (46) | Loss of a nitro group |
| 431 [M-H]⁻ | 339 | 2 x NO₂ (92) | Loss of two nitro groups |
| 431 [M-H]⁻ | 250 | C₇H₅N₄O₄ (225) | Cleavage of the hydrazone bond |
| 431 [M-H]⁻ | 181 | C₈H₇N₅O₆ (281) | Fragment containing one dinitrophenyl ring |
Spectroscopic Characterization of this compound
Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. Each method provides unique information about the molecule's electronic structure, functional groups, and atomic connectivity.
Ultraviolet-Visible (UV-Vis) Spectrophotometry in Quantification
The formation of this compound results in a compound with strong absorption in the ultraviolet-visible (UV-Vis) region, which is the basis for its spectrophotometric quantification. The extended conjugation system, encompassing the two dinitrophenyl rings and the osazone bridge, gives rise to intense π-π* transitions.
The position of the maximum absorbance (λmax) is solvent-dependent, a phenomenon known as solvatochromism. This is due to differential stabilization of the ground and excited states of the molecule by the solvent. In ethanol, the 2,4-dinitrophenylhydrazone of a similar aromatic aldehyde exhibited intense peaks at 235 nm and 353 nm. researchgate.net For quantitative purposes, measurements are typically made at the λmax in the visible region to minimize interference from other UV-absorbing compounds.
| Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |
|---|---|---|---|
| Methanol (B129727) | - | 486-502 | biointerfaceresearch.com |
| Chloroform | - | 502-512 | biointerfaceresearch.com |
| DMF | - | 626-654 | biointerfaceresearch.com |
| Ethanol | 235 | 353 | researchgate.net |
Infrared (IR) Spectroscopy for Structural Elucidation
Infrared (IR) spectroscopy is a valuable tool for confirming the formation of this compound by identifying its key functional groups. The IR spectrum of this derivative will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational modes include N-H stretching of the hydrazone moiety, C=N stretching of the imine bonds, aromatic C=C stretching from the dinitrophenyl rings, and the symmetric and asymmetric stretching of the nitro (NO₂) groups. The presence and position of these bands provide strong evidence for the successful derivatization of methylglyoxal.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Hydrazone) | Stretching | 3300-3250 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 2950-2850 |
| C=N (Imine) | Stretching | 1650-1600 |
| C=C (Aromatic) | Stretching | 1600-1585 and 1500-1400 |
| NO₂ (Nitro group) | Asymmetric Stretching | 1550-1500 |
| NO₂ (Nitro group) | Symmetric Stretching | 1350-1300 |
| C-N | Stretching | 1335-1250 |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, allowing for unambiguous structural confirmation. Both ¹H and ¹³C NMR spectra would exhibit characteristic signals for the methyl, methine, and aromatic protons and carbons.
In the ¹H NMR spectrum, one would expect to see a singlet for the methyl (CH₃) protons, a singlet for the methine (CH) proton, and a series of multiplets in the aromatic region corresponding to the protons on the two dinitrophenyl rings. The integration of these signals would correspond to the number of protons in each environment.
Mass Spectrometry Fingerprinting and Fragment Analysis
Mass spectrometry provides a molecular fingerprint of this compound through its mass-to-charge ratio (m/z) and fragmentation pattern. The high-resolution mass spectrum allows for the determination of the exact molecular formula, C₁₅H₁₂N₈O₈, with a calculated molecular weight of 432.0778 g/mol . nist.gov
Electron ionization (EI) mass spectrometry, often coupled with gas chromatography (GC-MS), produces a characteristic fragmentation pattern that can be used for identification by comparison with spectral libraries such as the NIST database. nist.gov The mass spectrum of this compound shows a molecular ion peak at m/z 432, along with several fragment ions resulting from the cleavage of the molecule.
| m/z | Relative Intensity (%) | Possible Fragment Assignment |
|---|---|---|
| 432 | ~20 | Molecular Ion [M]⁺ |
| 250 | ~100 | [C₈H₅N₅O₄]⁺ |
| 181 | ~40 | [C₆H₃N₃O₄]⁺ |
| 162 | ~35 | [C₆H₂N₂O₃]⁺ |
| 122 | ~25 | [C₆H₄NO₂]⁺ |
Method Validation and Quality Assurance in Analytical Research
The derivatization of methylglyoxal with 2,4-dinitrophenylhydrazine (DNPH) to form this compound is a cornerstone of its quantification in various matrices. The reliability and scientific acceptance of data generated through such methods depend on rigorous method validation. This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Key parameters assessed during validation include the limits of detection and quantification, linearity, accuracy, precision, recovery, and the stability of the resulting derivative.
Limits of Detection (LOD) and Limits of Quantification (LOQ)
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These parameters are critical for determining the suitability of a method for analyzing trace levels of methylglyoxal.
In a colorimetric assay utilizing DNPH, the minimum detectable concentration for methylglyoxal was found to be 7.3 µM. researchgate.net High-Performance Liquid Chromatography (HPLC) methods, which offer greater sensitivity and specificity, achieve significantly lower detection limits. For instance, an HPLC-UV method developed for quantifying atmospheric methylglyoxal after DNPH derivatization reported an LOD of 22 parts per trillion by volume (pptv). copernicus.org Other chromatographic methods have demonstrated LODs for related dicarbonyls in the range of 41-75 ng/mL. asianpubs.org The sensitivity of DNPH-based derivatization is further highlighted in a validated method for other carbonyl compounds, which achieved an LOD of 0.003 µ g/puff and an LOQ of 0.016 µ g/puff in complex aerosol matrices. researchgate.net
| Analytical Method | Analyte | Limit Type | Reported Value | Source |
|---|---|---|---|---|
| Colorimetric Assay | Methylglyoxal | MDC | 7.3 µM | researchgate.net |
| HPLC-UV | Methylglyoxal | LOD | 22 pptv | copernicus.org |
| HPLC | Dicarbonyls | LOD | 41-75 ng/mL | asianpubs.org |
| UPLC-MS | Carbonyls | LOQ | 0.016 µg/puff | researchgate.net |
Linearity and Calibration Curve Development
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. This is established by developing a calibration curve from a series of standards of known concentrations. The derivatization of methylglyoxal to its 2,4-dinitrophenylosazone derivative consistently yields a strong linear relationship.
A colorimetric DNPH method produced a linear response for methylglyoxal with a regression coefficient (R²) of 0.97, with an upper limit of linearity at 83 µM. researchgate.net HPLC methods typically show even stronger linearity. An analysis of methylglyoxal hydrazones demonstrated a linear detector response from 4 to 400 ng/mL, with a correlation coefficient (r) of 0.992. tandfonline.com The robustness of DNPH derivatization for producing linear responses is also seen in the analysis of other carbonyls, where a linearity range of 0.04 µg/mL to 30.00 µg/mL with a correlation coefficient of 0.9999 was achieved. researchgate.net
| Analytical Method | Analyte | Linearity Range | Correlation Coefficient (r or R²) | Source |
|---|---|---|---|---|
| Colorimetric Assay | Methylglyoxal | Up to 83 µM | 0.97 | researchgate.net |
| HPLC | Methylglyoxal Hydrazone | 4 - 400 ng/mL | 0.992 | tandfonline.com |
| HPLC | Muscone (as DNPH derivative) | 0.04 - 30.00 µg/mL | 0.9999 | researchgate.net |
Accuracy, Precision, and Recovery Studies
Accuracy refers to the closeness of a measured value to a standard or known true value, often assessed through recovery studies. Precision measures the degree to which repeated measurements under unchanged conditions show the same results, typically expressed as the relative standard deviation (RSD).
For the DNPH-based analysis of methylglyoxal, a colorimetric method reported a day-to-day precision of 18.3%. researchgate.net Chromatographic methods generally offer higher precision; for example, an HPLC analysis of dicarbonyl hydrazones found an RSD of less than 5%. tandfonline.com A comprehensive study on 13 different carbonyls derivatized with DNPH reported an RSD for replicate analyses between 1.9% and 10.1%. yorku.ca
Recovery studies, which determine the efficiency of the entire analytical procedure, including sample extraction and derivatization, show excellent results for DNPH-based methods. The aforementioned study on 13 carbonyls found recoveries ranging from 83% to 100%. yorku.ca Another study focused on malondialdehyde reported a recovery range of 92% to 106.5%, indicating high accuracy. nih.gov
| Analytical Method | Parameter | Reported Value | Source |
|---|---|---|---|
| Colorimetric Assay | Precision (Day-to-day) | 18.3% | researchgate.net |
| HPLC | Precision (RSD) | <5% | tandfonline.com |
| HPLC | Precision (RSD) | 1.9 - 10.1% | yorku.ca |
| HPLC | Recovery | 83 - 100% | yorku.ca |
| LC-MS/MS | Recovery | 92 - 106.5% | nih.gov |
Stability of this compound Derivatives in Analytical Samples
The stability of the derivatized product is paramount for ensuring reproducible and accurate results, especially when sample analysis cannot be performed immediately. The hydrazones formed from the reaction of carbonyls with DNPH are known to be very stable, which is a primary reason for the widespread use of this reagent. researchgate.net This stability effectively drives the derivatization reaction to completion. researchgate.net
Research indicates that the stability of hydrazine (B178648) derivatives is sufficient for analytical purposes. mdpi.com However, reaction conditions can influence the stability and reproducibility of the results. For dicarbonyls like methylglyoxal, using a sufficiently high concentration of DNPH (e.g., greater than 1 g/L) and allowing at least one hour for the reaction ensures the formation of stable and reproducible derivatives. tandfonline.com It has also been noted that a high proportion of water in the solvent can lead to the hydrolysis of some ketone-DNPH derivatives, highlighting the importance of optimizing solvent composition. tandfonline.com While the initial imine product can sometimes be unstable, the resulting osazone or cyclized hydrazone derivatives exhibit the extended stability needed for reliable analysis. researchgate.net
Research Applications of Methylglyoxal 2,4 Dinitrophenylosazone As an Analytical Tool
Quantification of Methylglyoxal (B44143) in Environmental Matrices
The derivatization of methylglyoxal with DNPH to form its corresponding 2,4-dinitrophenylosazone is a widely used technique for its detection and quantification in various environmental samples. This method allows researchers to measure the presence of this important dicarbonyl compound in both the atmosphere and in aqueous systems.
Methylglyoxal is a significant dicarbonyl compound present in the atmosphere, primarily formed from the photooxidation of volatile organic compounds (VOCs). tandfonline.comcopernicus.org Its quantification in atmospheric particulate matter (PM) is crucial for understanding aerosol chemistry and air quality. A common and effective method involves trapping carbonyls from the air, derivatizing them with 2,4-dinitrophenylhydrazine (B122626) (DNPH), and analyzing the resulting hydrazones by high-performance liquid chromatography (HPLC) with UV detection. copernicus.orgresearchgate.netcopernicus.org
The analytical process typically involves drawing air through filters to collect particulate matter. tandfonline.com These filters are then extracted with a solution of DNPH in an organic solvent like acetonitrile (B52724), often acidified with sulfuric acid to facilitate the reaction. tandfonline.comresearchgate.net The methylglyoxal in the particulate matter reacts with the DNPH to form the stable Methylglyoxal 2,4-dinitrophenylosazone derivative. After a reaction period, the solution is analyzed by HPLC. tandfonline.comresearchgate.net
| Location | Particulate Matter Size | Average Methylglyoxal Concentration (ng m⁻³) | Analytical Method |
|---|---|---|---|
| Rural Madrid, Spain | PM10 | 0.95 | DNPH-HPLC |
| Shanghai, China | PM2.5 | 97.28 ± 39.62 | DNPH-HPLC |
| Mediterranean Site (ChArMEx SOP2 campaign) | - | 28 to 365 pptv (gas phase) | DNPH-HPLC-UV |
In the environment, methylglyoxal is also present in aqueous phases such as clouds, fog, and aerosol water. copernicus.org Its behavior in these matrices is complex, as it can undergo hydration to form monohydrate and dihydrate species. copernicus.org The quantification of methylglyoxal in these aqueous environmental samples is important for understanding its role in the formation of secondary organic aerosol (SOA). copernicus.org
The analytical approach using DNPH derivatization can be adapted for aqueous samples. The reaction of methylglyoxal with DNPH proceeds to form the osazone, which can then be extracted and analyzed, typically by LC-MS or HPLC. nih.gov While direct analysis of aqueous samples can be challenging, the derivatization step converts methylglyoxal into a less polar, more easily analyzable form. This methodology is crucial for studies investigating the chemical transformations of dicarbonyls in atmospheric water droplets and their contribution to aerosol growth. copernicus.org
Determination of Methylglyoxal in Biochemical and Cellular Research Models
The quantification of methylglyoxal in biological systems is of significant interest due to its role as a reactive metabolite and its association with various pathologies. nih.gov The formation of this compound provides a reliable method for measuring its concentration in complex biological samples.
Measuring methylglyoxal in cell culture systems is essential for studying cellular metabolism, dicarbonyl stress, and the efficacy of therapeutic agents. nih.govnih.gov A common method involves derivatizing methylglyoxal with reagents like 1,2-diaminobenzene or DNPH, followed by HPLC analysis. nih.gov
A significant challenge in analyzing cell culture samples is the interference from components of the growth medium, such as the phenol (B47542) red indicator dye. nih.gov To overcome this, sample preparation often includes a solid-phase extraction (SPE) step before derivatization. nih.gov This cleanup procedure removes interfering substances and helps to extend the life of the HPLC column. nih.gov Using such methods, researchers have determined the concentration of free intracellular methylglyoxal in Chinese hamster ovary (CHO) cells to be in the range of 0.7 to 1.2 µM, while the extracellular concentration in the medium was significantly lower at approximately 0.07 µM. nih.gov
The DNPH-based derivatization method is also applicable to the measurement of methylglyoxal in extracts from tissues and other biological subfractions. The process begins with the homogenization of the tissue sample, followed by extraction, often using perchloric acid to precipitate proteins. nih.gov The resulting supernatant, containing methylglyoxal, is then neutralized. nih.gov
Following extraction, the sample is derivatized with DNPH. The resulting this compound is then quantified using spectrophotometry or chromatography. This approach has been successfully used to measure methylglyoxal accumulation in plant tissues, such as in cowpea leaves responding to aphid infestation, where methylglyoxal is believed to act as a defense signaling molecule. nih.gov The fundamental principles of this method are broadly applicable to various biological extracts, including those from liver and other animal tissues, making it a versatile tool for metabolic research. nih.gov
A key application of methylglyoxal derivatization is in biochemical assays designed to study the enzymes that metabolize it, most notably the glyoxalase system. oup.comnih.govoup.com The primary enzyme in this system, Glyoxalase I (Glo I), detoxifies methylglyoxal by converting it to S-D-lactoylglutathione in the presence of the cofactor glutathione. nih.govnih.gov
A novel and simplified spectrophotometric assay for Glo I activity utilizes DNPH. oup.comoup.com In this assay, the Glo I enzyme is incubated with its substrates, methylglyoxal and glutathione. nih.gov After the enzymatic reaction proceeds for a set time, the reaction is stopped, and any unreacted methylglyoxal is derivatized with DNPH. oup.comnih.gov This reaction forms a colored hydrazone complex, and the absorbance of this product is measured. oup.comnih.gov The activity of the Glo I enzyme is inversely proportional to the amount of colored product formed.
This DNPH-based method offers a simpler and more cost-effective alternative to traditional assays that monitor the formation of S-D-lactoylglutathione directly in the UV spectrum. nih.govoup.com The method has been rigorously validated and shows excellent sensitivity, making it a valuable tool for research in metabolic disorders and related fields. oup.comnih.govoup.com
| Parameter | Value | Assay |
|---|---|---|
| Limit of Detection (LOD) | 0.006 U/L | DNPH-Glo I Assay |
| Limit of Quantification (LOQ) | 0.018 U/L | DNPH-Glo I Assay |
Analysis of Methylglyoxal in Food Science and Related Materials (e.g., Honeys)
The detection and quantification of methylglyoxal in food products is a significant area of research, primarily due to its role as an indicator of certain quality parameters and bioactive properties. One of the key analytical methods involves the derivatization of methylglyoxal with 2,4-dinitrophenylhydrazine (DNPH), which leads to the formation of this compound. This derivative can then be quantified, often using spectrophotometric or chromatographic techniques. A notable application of this analytical approach is in the analysis of honey, particularly Manuka honey, where methylglyoxal is a major contributor to its unique antibacterial properties. openrepository.comnih.gov
Research has focused on developing rapid and reliable methods for screening methylglyoxal levels in honey. openrepository.com A colorimetric assay using DNPH has been investigated as a viable alternative to more complex and costly techniques like High-Performance Liquid Chromatography (HPLC). openrepository.com In this method, DNPH reacts with dicarbonyl compounds, including methylglyoxal, present in honey samples. researchgate.net The resulting colored product can be measured to determine the concentration of methylglyoxal equivalents. researchgate.net
Studies have demonstrated a strong correlation between the methylglyoxal content determined by the DNPH method and the Unique Manuka Factor (UMF) rating of Manuka honey, a quality trademark that reflects the honey's non-peroxide antibacterial activity. openrepository.comresearchgate.net This indicates that the analytical tool is effective for quality assessment of this high-value food product. researchgate.net
Detailed findings from a study evaluating a DNPH-based colorimetric assay for Manuka honey are presented below. The method demonstrated a linear response for methylglyoxal. openrepository.comresearchgate.net The apparent dicarbonyl concentration, measured as methylglyoxal equivalents, was determined for Manuka honeys with varying UMF ratings. openrepository.comresearchgate.net
Table 1: Performance Characteristics of the DNPH Colorimetric Assay for Methylglyoxal
| Parameter | Value |
| Regression Coefficient (R²) | 0.97 |
| Molar Absorptivity (M⁻¹ cm⁻¹) | 14189 ± 498 |
| Minimum Detectable Concentration (µM) | 7.3 |
| Upper Limit of Linearity (µM) | 83 |
| Day-to-day Precision (%) | 18.3 |
This table presents the performance metrics of the 2,4-dinitrophenylhydrazine (DNPH) colorimetric method for the analysis of methylglyoxal. openrepository.comresearchgate.net
The concentration of methylglyoxal equivalents in Manuka honey samples as determined by the DNPH assay is summarized in the following table. A clear trend of increasing methylglyoxal concentration with a higher UMF rating was observed. openrepository.comresearchgate.net
Table 2: Apparent Dicarbonyl Concentration in Manuka Honey using the DNPH Assay
| UMF Rating | Apparent Dicarbonyl Concentration (mg-methylglyoxal equivalence/kg honey) |
| 5+ | 350 |
| 18+ | 1009 |
This table shows the measured concentration of methylglyoxal equivalents in Manuka honey samples with different UMF ratings using the 2,4-dinitrophenylhydrazine (DNPH) assay. openrepository.comresearchgate.net
These findings underscore the utility of this compound formation as a basis for analytical methods in food science. The derivatization reaction allows for the effective quantification of methylglyoxal, providing valuable data for quality control and the characterization of specialty food products like Manuka honey. openrepository.comresearchgate.net
Comparative Analysis of Methylglyoxal Derivatization Strategies in Academic Research
Comparison with Other Phenylhydrazine (B124118) and Hydrazine (B178648) Derivatives
2,4-dinitrophenylhydrazine (B122626) (DNPH) is one of the most well-known reagents for the derivatization of carbonyl compounds, including methylglyoxal (B44143), primarily for sensitive detection using UV spectrophotometry. nih.govnih.gov However, the broader class of phenylhydrazine and hydrazine derivatives offers a range of reactivities and stabilities that can be advantageous in different analytical contexts. nih.govnih.gov
The stability and reactivity of phenylhydrazine derivatives are influenced by their substituents. nih.gov Phenylhydrazines with electron-donating groups, such as alkoxy substituents, tend to be more reactive due to higher electron density in the aromatic ring and at the hydrazine group itself. nih.gov This increased reactivity can lead to faster and more efficient derivatization of methylglyoxal. However, this comes at the cost of stability, as these reagents and their resulting hydrazone derivatives can be less stable in aqueous solutions. nih.gov
A systematic comparison of 21 different derivatizing agents, including numerous phenylhydrazine derivatives, for liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) analysis revealed significant differences in performance. mdpi.comnih.govresearchgate.net The study found that 3-methoxyphenylhydrazine (3-MPH), a reagent not previously reported for methylglyoxal analysis, outperformed all other tested commercially available phenylhydrazines in terms of signal response. nih.gov This highlights that while DNPH is a traditional choice, other derivatives may offer superior sensitivity for modern analytical techniques. nih.gov
Conversely, some synthesized hydrazines featuring a permanent charge, designed to improve ionization efficiency, proved to be very unstable in aqueous solutions, producing multiple oxidation products and showing a significant decrease in signal response within hours. nih.gov This underscores the critical trade-off between reactivity, sensitivity, and stability when selecting a hydrazine-based derivatizing agent. nih.gov
| Derivative | Key Characteristics | Analytical Method | Reference |
|---|---|---|---|
| 2,4-Dinitrophenylhydrazine (DNPH) | Well-established reagent, forms stable osazone derivative, good for UV detection. nih.govnih.gov Slow reaction kinetics. mdpi.comresearchgate.net | HPLC-UV, Spectrophotometry | mdpi.comnih.govnih.govresearchgate.net |
| 3-Methoxyphenylhydrazine (3-MPH) | Demonstrated superior signal response and sensitivity compared to other commercial phenylhydrazines. nih.gov | LC-ESI-MS | nih.gov |
| Phenylhydrazines with Electron-Donating Groups | Higher reactivity due to increased electron density, but lower stability in aqueous solutions. nih.gov | LC-MS | nih.gov |
| Synthesized Hydrazines with Permanent Charge | Designed for high ESI-MS sensitivity but showed poor stability in aqueous solutions, leading to signal loss. nih.gov | LC-ESI-MS | nih.gov |
Evaluation Against Other Aldehyde/Ketone Derivatizing Agents (e.g., o-Phenylenediamine)
Beyond hydrazine derivatives, other reagents are widely used for the derivatization of α-dicarbonyls like methylglyoxal. Among the most prominent are o-phenylenediamine (B120857) (OPD) and its derivatives, which react with methylglyoxal to form stable, often fluorescent, quinoxaline (B1680401) compounds. nih.govnih.govmdpi.com This reaction provides a distinct alternative to the formation of osazones with DNPH.
The reaction of methylglyoxal with OPD yields 2-methylquinoxaline, a product that can be analyzed using various techniques, including far-infrared spectroscopy and chromatography. nih.govmdpi.com OPD derivatives such as 4-methoxy-o-phenylenediamine (4-MPD), 1,2-diamino-4,5-dimethoxybenzene, and 4-nitro-1,2-phenylenediamine (NPD) have been successfully employed for the determination of methylglyoxal in complex matrices like urine, food, and beverages. researchgate.netasianpubs.orgnih.gov These reagents often allow for the formation of fluorescent quinoxalines under relatively mild conditions (e.g., neutral pH, 40°C), which minimizes the risk of altering analyte concentrations during sample preparation. researchgate.net
Comparative studies have shown that phenylenediamine derivatives can offer significant advantages over DNPH. For instance, the reaction of methylglyoxal with 4-methoxyphenylenediamine (4-PDA) is nearly complete within one hour, whereas the reaction with DNPH achieves only a 50% yield after three hours. mdpi.comresearchgate.net In a direct comparison for LC-MS analysis, derivatives of 4-methoxyphenylenediamine provided a particularly high responsiveness, suggesting it may be a preferred reagent for the sensitive analysis of α-oxo-aldehydes. nih.govresearchgate.net
Other non-hydrazine agents used for methylglyoxal analysis include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which is frequently applied for gas chromatography (GC) analysis. nih.govasianpubs.org
| Derivatizing Agent | Reaction Product | Typical Analytical Method | Key Features & Findings | Reference |
|---|---|---|---|---|
| 2,4-Dinitrophenylhydrazine (DNPH) | Methylglyoxal 2,4-dinitrophenylosazone | HPLC-UV | Classic reagent; slow reaction (50% yield in 3h). mdpi.comresearchgate.net Less sensitive for MS than newer agents. nih.gov | mdpi.comnih.govresearchgate.net |
| o-Phenylenediamine (OPD) | 2-Methylquinoxaline | HPLC, Far-IR Spectroscopy | Forms stable quinoxaline derivative. nih.govmdpi.com | nih.govmdpi.com |
| 4-Methoxy-o-phenylenediamine (4-MPD) | Fluorescent quinoxaline | HPLC-Fluorescence | Allows efficient derivatization under mild, neutral pH conditions. researchgate.netnih.gov | researchgate.netnih.gov |
| 4-Nitro-1,2-phenylenediamine (NPD) | Nitro-quinoxaline derivative | HPLC-DAD | Forms stable derivatives suitable for quantifying methylglyoxal in food and beverages. asianpubs.orgresearchgate.net | asianpubs.orgresearchgate.net |
| 4-Methoxyphenylenediamine (4-PDA) | Quinoxaline derivative | LC-ESI-MS | Produces a highly sensitive signal response; reaction is nearly complete in 1h. mdpi.comnih.govresearchgate.net | mdpi.comnih.govresearchgate.net |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime derivative | GC-MS | Frequently used reagent for GC-based analysis of small reactive carbonyls. nih.govasianpubs.org | nih.govasianpubs.org |
Advantages and Limitations of Using this compound in Specific Research Contexts
The use of 2,4-dinitrophenylhydrazine to form this compound has a long history in analytical chemistry, which comes with distinct advantages and limitations depending on the research application.
Advantages:
UV-Vis Detection: The primary advantage of the DNPH method is its suitability for ultraviolet-visible (UV-Vis) spectrophotometry and HPLC-UV detection. The dinitrophenylhydrazone derivatives are chromophoric, absorbing strongly in the UV region, which allows for sensitive detection without requiring more complex detectors like mass spectrometers. nih.gov
Well-Established Method: As one of the original and most widely reported reagents for carbonyl analysis, the methodology is well-documented in scientific literature, providing a solid foundation for method development and application in contexts like atmospheric particulate matter analysis. tandfonline.comnih.govresearchgate.net
Stability of Derivative: The resulting osazone derivative is generally stable, facilitating sample handling and analysis after the derivatization step is complete. asianpubs.org
Limitations:
Slow Reaction Kinetics: A significant drawback is the slow reaction rate between DNPH and methylglyoxal. Studies have reported that the reaction may only reach 50% completion after three hours, which can be impractical for high-throughput analysis and may introduce variability if reaction times are not strictly controlled. mdpi.comresearchgate.net
Lower Sensitivity for Mass Spectrometry: While effective for UV detection, many alternative reagents have been developed specifically for mass spectrometric (MS) detection that provide higher sensitivity and selectivity. nih.gov Reagents like 4-methoxyphenylenediamine (4-PDA) and 3-methoxyphenylhydrazine (3-MPH) have been shown to produce derivatives with a much higher signal response in LC-ESI-MS. nih.govresearchgate.net
Interference and Side Reactions: The derivatization of dicarbonyls like methylglyoxal with DNPH can be complex. There is potential for the formation of both mono- and bis-hydrazone derivatives, which can complicate quantification. researchgate.net Furthermore, in certain sampling conditions, glyoxal (B1671930) (a related dicarbonyl) has been shown to polymerize, which could also be a concern for methylglyoxal analysis. researchgate.net
Competition from Modern Reagents: For many modern research applications, especially those requiring high sensitivity and accuracy in complex biological or environmental samples, newer reagents offer superior performance in terms of reaction speed, detection limits, and compatibility with advanced analytical platforms like LC-MS/MS. mdpi.comnih.gov
Future Directions and Emerging Research Avenues for Methylglyoxal 2,4 Dinitrophenylosazone
Development of Novel Derivatization and Detection Methodologies
The classical method of derivatizing methylglyoxal (B44143) with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form Methylglyoxal 2,4-dinitrophenylosazone, followed by spectrophotometric or chromatographic detection, has been a reliable technique. However, the quest for enhanced sensitivity, specificity, and in vivo applicability has spurred the development of novel methodologies.
Fluorescent Probes: A significant leap forward has been the design of fluorescent probes for methylglyoxal detection. researchgate.netrsc.org These probes offer several advantages, including high sensitivity, non-invasive detection capabilities, and the potential for real-time imaging in living cells and organisms. researchgate.netnih.gov Unlike the DNPH-based method which requires sample processing, fluorescent probes can provide dynamic information about methylglyoxal fluxes within cellular compartments. rsc.orgnih.gov However, challenges such as interference from autofluorescence and the complex intracellular environment remain to be fully addressed. nih.gov
Advanced Mass Spectrometry (MS) Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) has revolutionized the analysis of methylglyoxal derivatives. nih.gov Recent research has focused on synthesizing new derivatization agents that offer superior ionization efficiency and stability for LC-ESI-MS analysis. For instance, reagents like 4-methoxyphenylenediamine and 3-methoxyphenylhydrazine have been shown to provide a particularly high responsiveness with ESI-MS detection, surpassing the traditional DNPH derivatization in certain applications. nih.gov These advancements allow for more accurate and sensitive quantification of methylglyoxal in complex biological matrices. nih.gov
Hyphenated Chromatographic Techniques: The integration of various chromatographic techniques with advanced detectors, known as hyphenated techniques, is another promising avenue. Gas chromatography-mass spectrometry (GC-MS) following derivatization offers high separation efficiency and definitive identification of methylglyoxal. researchgate.net The development of novel two-step derivatization approaches has enabled the simultaneous analysis of methylglyoxal and other reactive carbonyl species by GC-MS, providing a more comprehensive picture of carbonyl stress.
| Methodology | Advantages | Limitations | Key Research Findings |
| Fluorescent Probes | High sensitivity, non-invasive, real-time imaging in vivo. researchgate.netrsc.org | Potential for autofluorescence interference, complexity of the intracellular environment. nih.gov | Successful visualization of methylglyoxal in living cells and diabetic mice models. nih.gov |
| Advanced MS with Novel Derivatizing Agents | Higher sensitivity and specificity, improved ionization efficiency. nih.gov | Derivatization process can be time-consuming. | 4-methoxyphenylenediamine and 3-methoxyphenylhydrazine show high responsiveness with ESI-MS. nih.gov |
| Hyphenated Chromatography (e.g., GC-MS) | High separation efficiency, definitive identification. researchgate.net | Requires derivatization to make methylglyoxal volatile. | Enables simultaneous analysis of multiple reactive carbonyl species. |
Application in Advanced Mechanistic Studies of Methylglyoxal Chemistry
The precise quantification of methylglyoxal, facilitated by its derivatization to this compound, is pivotal for unraveling the intricate mechanisms of its chemical reactions in biological systems.
Elucidating Glycation and Maillard Reaction Pathways: Methylglyoxal is a major precursor of advanced glycation end products (AGEs), which are implicated in the pathogenesis of numerous diseases, including diabetes and its complications. The formation of this compound allows researchers to accurately measure the concentration of free methylglyoxal, providing crucial data for kinetic studies of the Maillard reaction and the formation of specific AGEs. This enables a deeper understanding of how different factors, such as pH and the presence of other molecules, influence these complex reaction cascades.
Investigating Protein Cross-linking and Aggregation: A key pathological role of methylglyoxal is its ability to induce the cross-linking of proteins. This process is particularly relevant in neurodegenerative diseases like Alzheimer's, where the aggregation of proteins such as amyloid-β and tau is a central hallmark. By quantifying methylglyoxal levels using the DNPH derivatization method, researchers can correlate its concentration with the extent of protein cross-linking and aggregation, thereby elucidating the mechanistic role of methylglyoxal in the progression of these diseases.
Probing DNA-Protein and DNA-DNA Cross-links: Emerging research indicates that methylglyoxal can also induce the formation of DNA-protein and DNA-DNA cross-links, leading to genotoxicity and contributing to mutagenesis and carcinogenesis. The quantification of methylglyoxal via its dinitrophenylosazone derivative is essential for studies aiming to understand the conditions under which these cross-links form and the cellular mechanisms that repair such damage.
Expansion into Untapped Research Fields Requiring Precise Methylglyoxal Quantification
The ability to accurately measure methylglyoxal opens up new avenues of research in fields where its role has been previously underexplored.
Neurodegenerative Diseases Beyond Alzheimer's: While the link between methylglyoxal and Alzheimer's disease is increasingly recognized, its role in other neurodegenerative disorders such as Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS) is an emerging area of investigation. researchgate.net Precise quantification of methylglyoxal levels in different brain regions and biofluids of patients with these conditions, using methods like derivatization to this compound, could provide valuable insights into disease pathogenesis and identify new therapeutic targets.
Cancer Metabolism and Therapy: Cancer cells exhibit altered metabolic pathways, often leading to increased production of methylglyoxal. nih.govfrontiersin.orgnih.gov This has led to the hypothesis that methylglyoxal could serve as a biomarker for cancer and that targeting methylglyoxal metabolism could be a novel therapeutic strategy. nih.govnih.gov Accurate measurement of methylglyoxal in tumor tissues and circulation is critical for testing these hypotheses and for developing new diagnostic and therapeutic approaches. mdpi.com
Immunology and Host-Pathogen Interactions: The immune system is intricately linked with metabolic processes, and recent studies suggest that methylglyoxal can modulate immune cell function. nih.govmaastrichtuniversity.nl Furthermore, in the context of infectious diseases, both host and pathogenic microbes produce methylglyoxal, which can influence the outcome of the infection. researchgate.netovid.comnih.gov The use of this compound for precise quantification can help to dissect the complex role of methylglyoxal in immune responses and host-pathogen interactions.
Microbial and Plant Physiology: The role of methylglyoxal is also being increasingly studied in microorganisms and plants, particularly in response to environmental stress. researchgate.netfrontiersin.orgnih.govfrontiersin.orgcropj.comresearchgate.net In bacteria, methylglyoxal metabolism is crucial for survival and virulence. researchgate.netnih.gov In plants, methylglyoxal is a key signaling molecule in abiotic stress responses. nih.govfrontiersin.orgcropj.comresearchgate.net Accurate quantification of methylglyoxal in these organisms is essential for understanding their stress tolerance mechanisms and for potential applications in agriculture and biotechnology. For instance, manuka honey's antibacterial properties have been linked to high concentrations of methylglyoxal. miodymanuka.plscilit.comnih.govmdpi.commjima.org
| Research Field | Rationale for Methylglyoxal Quantification | Potential Impact |
| Neurodegenerative Diseases | To investigate the role of methylglyoxal in the pathogenesis of diseases like Parkinson's and Huntington's. researchgate.net | Identification of new biomarkers and therapeutic targets. |
| Cancer Research | To explore methylglyoxal as a biomarker and a therapeutic target due to altered cancer cell metabolism. nih.govfrontiersin.orgnih.gov | Development of novel diagnostic and treatment strategies. mdpi.com |
| Immunology | To understand the modulatory effects of methylglyoxal on immune cell function and host-pathogen interactions. nih.govmaastrichtuniversity.nl | New insights into infectious and autoimmune diseases. |
| Microbiology & Plant Science | To study stress responses, virulence, and metabolic pathways in microorganisms and plants. researchgate.netfrontiersin.orgnih.govfrontiersin.orgcropj.comresearchgate.net | Advances in agriculture, biotechnology, and understanding of microbial pathogenesis. |
Q & A
How is methylglyoxal quantified using 2,4-dinitrophenylhydrazine (DNPH) in biological samples?
Basic Research Question
The colorimetric DNPH assay is a standard method for quantifying methylglyoxal. Cells or biological samples are treated with DNPH, which reacts with methylglyoxal to form a violet-colored 2,4-dinitrophenylosazone derivative. The absorbance is measured at 550 nm, and the concentration is calculated using a molar extinction coefficient (e.g., OD550 = 16.4 corresponds to 1 µmol methylglyoxal) . For precise results, samples must be acidified to stabilize the derivative, and interference from other carbonyl compounds (e.g., acetaldehyde) should be minimized by optimizing reaction times and pH .
What are the standard protocols for preparing methylglyoxal derivatives for spectroscopic analysis?
Basic Research Question
Derivatization involves reacting methylglyoxal with DNPH in acidic conditions (e.g., 2M HCl) to form osazones. After incubation (15–30 minutes at 30°C), the mixture is neutralized with NaOH, and the product is isolated via filtration or centrifugation. Spectrophotometric quantification requires calibration against a standard curve, with corrections for background absorbance from DNPH reagent . Nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC) can further validate purity, as described in protein-bound methylglyoxal isolation studies .
How can researchers resolve discrepancies in reported methylglyoxal concentrations across different studies?
Advanced Research Question
Discrepancies often arise from methodological variations:
- Bound vs. free methylglyoxal : Methylglyoxal binds to proteins and nucleic acids, requiring harsh extraction (e.g., acid hydrolysis) to release adducts, which may artificially inflate concentrations .
- Matrix effects : Aerosol or cellular matrices can sequester methylglyoxal, reducing recovery. Studies report 100- to 1,000-fold differences in methylglyoxal levels depending on extraction protocols .
- Calibration standards : Use internally validated standards to account for DNPH reagent variability. Cross-validate results with alternative methods (e.g., HPLC with fluorescence detection) .
What methodological considerations are critical when measuring methylglyoxal in heterogeneous environmental samples?
Advanced Research Question
Environmental samples (e.g., aerosols) require:
- Selective derivatization : DNPH targets carbonyl groups but may react with other aldehydes (e.g., glyoxal). Use chromatographic separation (HPLC or GC-MS) to distinguish methylglyoxal derivatives .
- Acidity and humidity control : Methylglyoxal uptake on acidic aerosols (e.g., H₂SO₄) is influenced by hydration and polymerization, which reduce measurable free methylglyoxal. Pre-treatment with phosphate buffers can mitigate hydration artifacts .
- Oligomerization detection : Size-exclusion chromatography or mass spectrometry identifies polymeric forms, which are often missed in colorimetric assays .
How to optimize the DNPH assay for methylglyoxal detection in complex matrices like aerosols?
Advanced Research Question
Optimization steps include:
- Matrix pre-treatment : Filter particulate matter to avoid interference. Use solid-phase extraction (SPE) to concentrate methylglyoxal from aqueous aerosol extracts .
- Reaction kinetics : Adjust DNPH concentration and incubation time to account for competing reactions (e.g., with carboxylic acids). Elevated temperatures (30–40°C) accelerate derivatization but risk degrading labile methylglyoxal oligomers .
- Validation with spiked recovery tests : Add known methylglyoxal amounts to the matrix to assess recovery efficiency (ideally >80%) .
What are the implications of methylglyoxal-protein adducts in experimental models of diabetes?
Advanced Research Question
Methylglyoxal forms advanced glycation end-products (AGEs) on proteins, altering their structure and function. Key considerations:
- Adduct quantification : Use immunoassays (e.g., anti-AGE antibodies) or LC-MS/MS to identify specific modifications (e.g., arginine-derived hydroimidazolones) .
- Functional impact : Assess protein turnover via radiolabeling or pulse-chase experiments. Even 0.02% modification of cellular proteins can trigger endocytosis and degradation .
- Therapeutic targeting : Evaluate glyoxalase inhibitors or AGE breakers in diabetic models, but note that methylglyoxal also regulates physiological processes (e.g., apoptosis), requiring dose-dependent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
